

Comparative Guide to Rescue Experiments for VHL-based PROTAC Effects

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Compound of Interest

Compound Name: RB-CO-Peg5-C2-CO-VH032

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Disclaimer: No specific experimental data was found for a molecule designated "RB-CO-Peg5-C2-CO-VH032" in publicly available scientific literature. The name suggests it is a Proteolysis Targeting Chimera (PROTAC) that utilizes the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide, therefore, provides a comparison of common rescue experiments applicable to VHL-based PROTACs in general, with supporting data and protocols drawn from published research on similar molecules.

Introduction to VHL-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] VHL-based PROTACs, such as the conceptual **RB-CO-Peg5-C2-CO-VH032**, consist of three key components: a "warhead" that binds the POI, a linker, and a ligand (in this case, VH032) that recruits the VHL E3 ubiquitin ligase.[2][3] This recruitment leads to the formation of a ternary complex, subsequent ubiquitination of the POI, and its degradation by the proteasome.[1]

To confirm that the degradation of a target protein is a direct result of this specific mechanism, "rescue experiments" are performed. These experiments aim to reverse or prevent the PROTAC-induced degradation by interfering with a key step in the pathway.

Mechanism of Action: VHL-based PROTAC

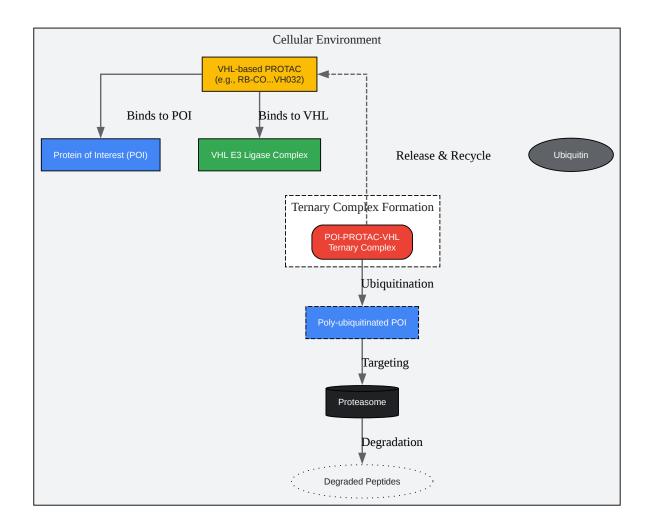




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The following diagram illustrates the catalytic cycle of a VHL-based PROTAC, leading to the degradation of a target protein.









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